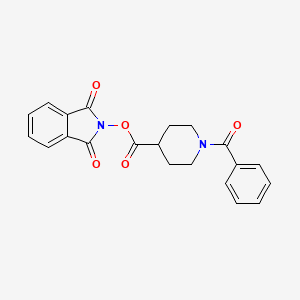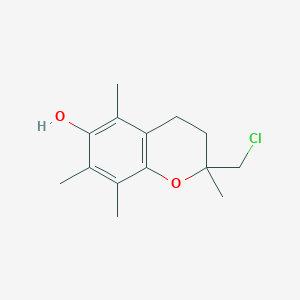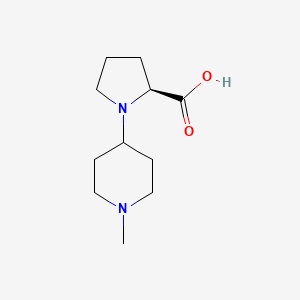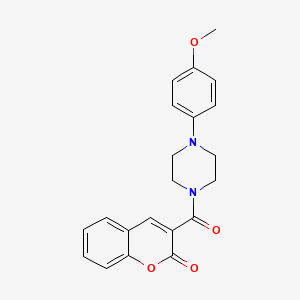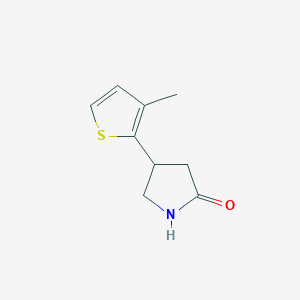
4-Methoxy-1-benzothiophene-3-carboxylicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxy-1-benzothiophene-3-carboxylicacid is a heterocyclic compound with the molecular formula C10H8O3S. It is characterized by a benzothiophene core substituted with a methoxy group at the 4-position and a carboxylic acid group at the 3-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-1-benzothiophene-3-carboxylicacid typically involves the cyclization of appropriate precursors. One common method includes the intramolecular thioarylation of α-substituted (o-bromoaryl)thioacetamides . Another approach involves the tandem Rh-catalyzed intramolecular heterocyclization of o-alkynyl-S-(methoxymethyl)thiophenols followed by the addition of isocyanates .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the methods mentioned above can be adapted for larger-scale synthesis with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Methoxy-1-benzothiophene-3-carboxylicacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzothiophene core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Halogenated benzothiophenes.
Applications De Recherche Scientifique
4-Methoxy-1-benzothiophene-3-carboxylicacid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential lead compound for drug development due to its unique structural features.
Industry: The compound is used in the development of organic semiconductors and other advanced materials
Mécanisme D'action
The mechanism of action of 4-Methoxy-1-benzothiophene-3-carboxylicacid is not fully understood. its biological activities are believed to be mediated through interactions with specific molecular targets and pathways. For instance, its antimicrobial properties may involve disruption of bacterial cell membranes, while its anticancer effects could be related to the inhibition of specific enzymes or signaling pathways .
Comparaison Avec Des Composés Similaires
- 1-Benzothiophene-3-carboxylic acid
- 4-Methoxybenzo[b]thiophene-2-carboxylic acid
- Benzofuran-3-carboxylic acid
Comparison: 4-Methoxy-1-benzothiophene-3-carboxylicacid is unique due to the presence of both a methoxy group and a carboxylic acid group on the benzothiophene core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C10H8O3S |
|---|---|
Poids moléculaire |
208.24 g/mol |
Nom IUPAC |
4-methoxy-1-benzothiophene-3-carboxylic acid |
InChI |
InChI=1S/C10H8O3S/c1-13-7-3-2-4-8-9(7)6(5-14-8)10(11)12/h2-5H,1H3,(H,11,12) |
Clé InChI |
CZQPULPIVPPBIU-UHFFFAOYSA-N |
SMILES canonique |
COC1=C2C(=CC=C1)SC=C2C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


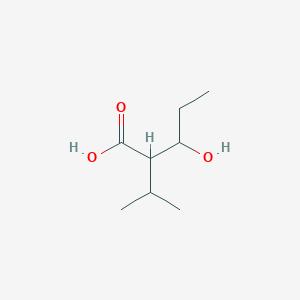
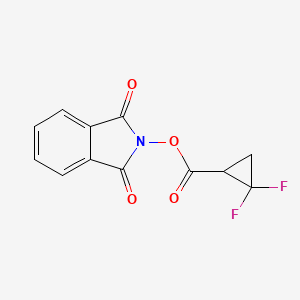
![3-(2-aminoethoxy)-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-5-yl]propanamide](/img/structure/B13571508.png)
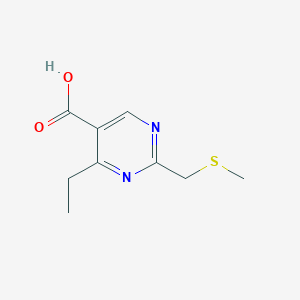
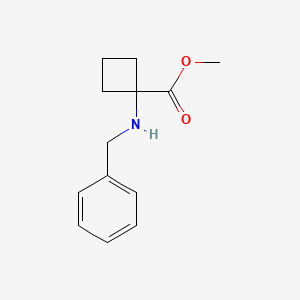
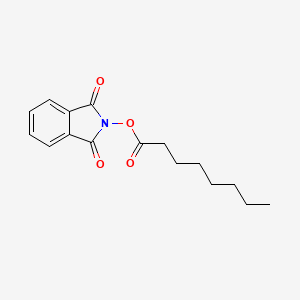
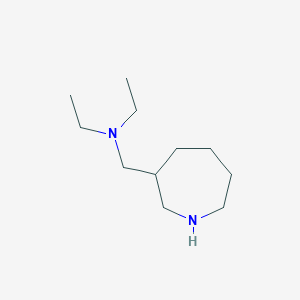
![4-Methoxy-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]hydrochloride](/img/structure/B13571559.png)
![Tert-butyl 3-{[(6-chloropyrazin-2-yl)(methyl)amino]methyl}azetidine-1-carboxylate](/img/structure/B13571567.png)
